molecular formula C10H6S2 B13134220 Thieno[2,3-b][1]benzothiophene

Thieno[2,3-b][1]benzothiophene

Cat. No.: B13134220
M. Wt: 190.3 g/mol
InChI Key: CCOBYENKQAYWJO-UHFFFAOYSA-N
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Description

Thieno2,3-bbenzothiophene is an aromatic heterocyclic compound that consists of a fused thiophene and benzene ring. This compound is known for its unique electronic properties, making it a valuable component in various scientific and industrial applications. Its structure allows for significant versatility in chemical reactions and applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno2,3-bbenzothiophene can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylthiophenes in the presence of a palladium catalyst. Another method includes the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt, which enables electrophilic cyclization of o-alkynyl thioanisoles to provide 2,3-disubstituted thieno2,3-bbenzothiophenes .

Industrial Production Methods: Industrial production of thieno2,3-bbenzothiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Thieno2,3-bbenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, formic acid for formylation, and acetic anhydride for acetylation.

    Metallation: Butyllithium is commonly used for lithiation reactions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Major Products: The major products formed from these reactions include various substituted thieno2,3-bbenzothiophenes, which can be further utilized in organic synthesis and material science.

Mechanism of Action

The mechanism by which thieno2,3-bbenzothiophene exerts its effects is primarily through its electronic properties. The compound has been molecularly engineered to regulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This regulation allows for efficient electron transfer processes, which are crucial in applications like dye-sensitized solar cells and organic semiconductors .

Comparison with Similar Compounds

Uniqueness: Thieno2,3-bbenzothiophene is unique due to its fused ring structure, which provides enhanced electronic properties and stability. This makes it particularly valuable in high-performance organic electronic applications and as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C10H6S2

Molecular Weight

190.3 g/mol

IUPAC Name

thieno[2,3-b][1]benzothiole

InChI

InChI=1S/C10H6S2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H

InChI Key

CCOBYENKQAYWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)SC=C3

Origin of Product

United States

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